molecular formula C15H19N3O3 B6966672 1-Benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea

1-Benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea

Cat. No.: B6966672
M. Wt: 289.33 g/mol
InChI Key: RWLWKWVEACMTAA-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzyl group, a pyrrolidinyl group, and a methylurea moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzylamine with 2,5-dioxopyrrolidin-1-yl ethyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with substituted functional groups .

Scientific Research Applications

1-Benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-17(11-12-5-3-2-4-6-12)15(21)16-9-10-18-13(19)7-8-14(18)20/h2-6H,7-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLWKWVEACMTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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